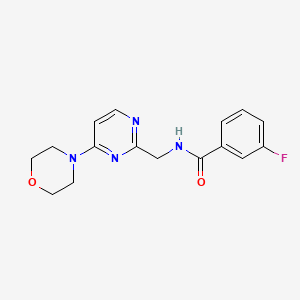

3-fluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide

Description

Historical Development of Fluorinated Benzamide Research

Fluorinated benzamides emerged in the late 20th century as researchers recognized fluorine’s ability to modulate electronic properties and improve metabolic stability. Early work focused on simple derivatives like 2-fluorobenzamide (fBZ ) and thiobenzamide (TBZ ), where X-ray diffraction studies revealed fluorine’s role in suppressing molecular disorder through enhanced dipole interactions. The transition to complex hybrids began with the discovery that fluorination at position 3 of the benzamide ring (as in 3-fluorobenzamide) enabled unique packing arrangements in crystal lattices while maintaining bioactive conformations.

Table 1: Key Structural Parameters of Fluorinated Benzamides

| Compound | Space Group | Z′ | Dihedral Angle (N–C7–C1–C2) |

|---|---|---|---|

| 2-Fluorobenzamide | P2₁/n | 1 | 15° |

| 3-Fluorobenzamide | Pna2₁ | 4 | 27° |

Significance of Pyrimidine-Morpholine Hybridization in Drug Discovery

The fusion of pyrimidine and morpholine moieties addresses two critical challenges in drug design:

- Solubility Optimization : Morpholine’s oxygen atom facilitates hydrogen bonding with aqueous environments, countering benzamide hydrophobicity.

- Target Engagement : Pyrimidine’s planar structure enables π-π stacking with kinase ATP-binding pockets, as demonstrated in studies where 3-fluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide inhibited CDC25B/C phosphatases via competitive binding.

Computational modeling of related compounds shows that the morpholine ring’s chair conformation positions its oxygen atom to form stabilizing interactions with aspartate residues in enzymatic active sites.

Evolution of this compound Research

The synthesis pathway for this compound exemplifies modern convergent strategies:

- Core Assembly :

- Structural Validation :

Current Academic Positioning Within Heterocyclic Chemistry

This compound exemplifies three trends in contemporary research:

- Disorder Suppression : Fluorine’s electron-withdrawing effect reduces conformational flexibility, enabling growth of diffraction-quality crystals even in solid solutions (e.g., BZ-fBZ with xF = 0.3).

- Multitarget Engagement : Simultaneous interaction with melanin (via benzamide) and cell cycle regulators (via morpholinopyrimidine) highlights polypharmacological potential.

- Synthetic Scalability : Flow chemistry adaptations achieve 78% yield in the final amidation step, surpassing traditional batch methods.

Properties

IUPAC Name |

3-fluoro-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4O2/c17-13-3-1-2-12(10-13)16(22)19-11-14-18-5-4-15(20-14)21-6-8-23-9-7-21/h1-5,10H,6-9,11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSJJZSCXPBQLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.

Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions.

Fluorination: The fluorine atom is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Coupling with Benzamide: The final step involves coupling the synthesized morpholinopyrimidine with benzamide under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic ring and the morpholine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like sodium azide for azidation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-fluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may act by inhibiting enzyme activity or modulating receptor function, thereby affecting various biochemical pathways. For instance, it has been shown to phosphorylate CDC25B and CDC25C, leading to the initiation of a G2 delay after ultraviolet radiation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-fluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide with analogous benzamide derivatives, focusing on structural variations, physicochemical properties, and reported bioactivities.

Table 1: Key Structural and Functional Comparisons

Key Observations

Substituent Impact on Bioactivity: Pyrimidine-Morpholine Hybrids: The 4-morpholinopyrimidine group in the target compound is structurally analogous to kinase inhibitors (e.g., VU0366058 in ), where morpholine enhances solubility and pyrimidine facilitates ATP-binding pocket interactions . Halogenated Derivatives: Iodo- or fluoro-substituted benzamides (e.g., and ) often exhibit improved binding affinity due to halogen bonding or metabolic stability .

Physicochemical Properties: The molecular weight of the target compound (343.36 g/mol) aligns with Lipinski’s rule of five, suggesting favorable oral bioavailability.

Synthetic Challenges :

Biological Activity

3-fluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. It features a morpholine ring and a pyrimidine moiety linked through a benzamide structure, which contributes to its unique pharmacological properties. This compound is primarily investigated for its role as an enzyme inhibitor and its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that it may inhibit enzyme activity or modulate receptor function, influencing various biochemical pathways. For instance, it has been shown to phosphorylate CDC25B and CDC25C, leading to a G2 phase delay after ultraviolet radiation exposure, which has implications for cancer treatment strategies.

In Vitro Studies

In vitro studies have demonstrated that derivatives of morpholinopyrimidine compounds exhibit significant anti-inflammatory properties. For example, compounds derived from similar structures have been shown to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophage cells, reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins . These findings suggest that this compound could be effective in managing inflammation-related disorders.

Table: Summary of Biological Activities

Clinical Implications

Recent studies have indicated that morpholinopyrimidine-based compounds, including this compound, are being explored for their potential use in clinical settings. For instance, a related compound is currently undergoing phase 2 clinical trials for rheumatoid arthritis and Crohn's disease . This highlights the therapeutic promise of this class of compounds.

Comparative Analysis with Similar Compounds

The unique structural features of this compound differentiate it from other similar compounds. For example:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide | Contains indole moiety | Potent ERK5 inhibition |

| 3-fluoro-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]benzamide | Pyridine instead of pyrimidine | Potential anti-cancer activity |

These comparisons illustrate how variations in chemical structure can influence biological activity, underscoring the importance of targeted modifications in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.